molecular formula C8H20ClN2OP B156514 Bis(diethylamino)phosphoryl chloride CAS No. 1794-24-7

Bis(diethylamino)phosphoryl chloride

Cat. No. B156514
CAS RN: 1794-24-7
M. Wt: 226.68 g/mol
InChI Key: HKKBJRUSFKTHSU-UHFFFAOYSA-N
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Description

Bis(diethylamino)phosphoryl chloride is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of two diethylamino groups attached to a phosphorus atom, which is also connected to a chloride. This structure makes it a versatile reagent in the synthesis of various phosphorus-containing compounds.

Synthesis Analysis

The synthesis of bis(diethylamino)phosphoryl chloride-related compounds often involves the reaction of phosphorus-containing ligands with other chemical entities. For instance, the synthesis of bis(diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate)erbium(III) nitrate monohydrate is achieved by reacting a trifunctional phosphate ligand with erbium nitrate in ethanol . Another method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite in the presence of acetyl chloride as a catalyst . Similarly, bis(1-diethoxyphosphorylalkyl)amines are synthesized from aromatic diimines using diethyl phosphite and chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of compounds related to bis(diethylamino)phosphoryl chloride can be complex. For example, the erbium complex mentioned earlier crystallizes in a monoclinic space group and features an Er(III) ion coordinated to various oxygen atoms, including those from bidentate nitrate ions and the phosphoryl oxygen atoms of the ligand . The structure of bis(diethylamino)(pentafluorophenyl)phosphane, a related compound, shows significant flexibility and distortion in its coordination with metals such as Cu and Pd .

Chemical Reactions Analysis

Bis(diethylamino)phosphoryl chloride and its derivatives participate in a variety of chemical reactions. The lithiated bis(diethylamino)phosphine borane complex, for instance, undergoes nucleophilic substitution with various alkyl halides and aryl iodides or bromides to yield polyfunctional phosphines . The phosphorylation of Betti Base with bis(diethylamino)phosphoryl chloride leads to O-phosphorylation of the phenolic OH group, forming a chiral product .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(diethylamino)phosphoryl chloride derivatives are influenced by their molecular structure. The erbium complex has a calculated density of 1.38 g/cm³ . The bis(diethylamino)(pentafluorophenyl)phosphane exhibits large flexibility, which affects its reactivity in catalytic cycles, such as C–C cross-coupling reactions and 1,3-dipolar cycloadditions . The self-assembly behaviors of poly[bis(resorcinol monobenzoate diethylamino)phosphazenes] indicate the formation of star-like dendrimers with open-ended tubular arms .

Scientific Research Applications

Phosphorylation and Synthesis

  • Bis(diethylamino)phosphoryl chloride is used in phosphorylation reactions. For instance, it facilitates O-phosphorylation of phenolic OH groups in certain organic compounds, as seen in the reaction with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base), producing a trifluoroacetate salt (Metlushka et al., 2018).

Reactions with Amines and Aldehydes

  • In a process involving aromatic aldehydes and ammonia, bis(diethylamino)phosphoryl chloride acts as a catalyst for producing bis[aryl(diethoxyphosphoryl)methyl]amines. This method is noted for its ease, rapidity, and high yield (Kaboudin & Jafari, 2007).

Nucleophilic Phosphorus Reagent

  • It serves as a nucleophilic phosphorus reagent. For example, its reaction with lithium naphthalenide yields a lithiated derivative that can undergo nucleophilic substitution with various alkyl halides, allylic and benzylic bromides, and aryl iodides or bromides (Longeau & Knochel, 1996).

Cycloaddition Reactions

  • It is involved in cycloaddition reactions with phosphenium ions and various organic compounds, demonstrating its versatility in organic synthesis (Weissman & Baxter, 1987).

Formation of Phosphorylated Prodrugs

  • It is used in the efficient synthesis of phosphorylated prodrugs, utilizing bis(POM) phosphoryl chloride for the preparation of various bis-pivaloyloxymethyl (POM) phosphate triesters (Hwang & Cole, 2004).

Synthesis of Nucleopeptides

  • It has been applied in the preparation of H-phosphonates of amino acids such as serine, threonine, and tyrosine, crucial for nucleopeptide synthesis (Kuyl-Yeheskiely et al., 1987).

Safety And Hazards

Bis(diethylamino)phosphoryl chloride causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKBJRUSFKTHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(N(CC)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170800
Record name Tetraethylphosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diethylamino)phosphoryl chloride

CAS RN

1794-24-7
Record name N,N,N′,N′-Tetraethylphosphorodiamidic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1794-24-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylphosphorodiamidic chloride
Source ChemIDplus
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Record name Tetraethylphosphorodiamidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphorodiamidic chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KE Metlushka, DN Sadkova, KA Nikitina… - Russian Journal of …, 2018 - Springer
The reaction of bis(diethylamino)phosphoryl chloride with N-Boc-protected 1-(α-aminobenzyl)-2- naphthol (Betti base) proceeded via O-phosphorylation of the phenolic OH group to …
Number of citations: 5 link.springer.com
D Sadkova, Z Yamaleeva, K Nikitina, K Metlushka… - dspace.kpfu.ru
© 2018, Pleiades Publishing, Ltd. The reaction of bis(diethylamino)phosphoryl chloride with N-Boc-protected 1-(α-aminobenzyl)-2- naphthol (Betti base) proceeded via O-…
Number of citations: 0 dspace.kpfu.ru
XS Chen, CJ Hou, XP Hu - Synthetic Communications, 2016 - Taylor & Francis
Chiral phosphine-phosphoramidite ligands, featuring ready availability, easy modification, and stability towards air and moisture, have recently emerged as a new kind of robust ligands …
Number of citations: 22 www.tandfonline.com
N Di-na, D Li-qiang… - …, 2021 - OFFICE SPECTROSCOPY & …
Number of citations: 0
DN Nan, LQ Dong, WX Fu, WW Liu… - Guangpuxue yu Guangpu …, 2021 - hero.epa.gov
Fast and accurate identification of unknown hazardous fluids are of pivotal interest in public security and safety. Raman spectroscopy is a fast and sensitive non-contacting …
Number of citations: 1 hero.epa.gov
КЕ Метлушка, ДН Садкова, КА Никитина… - Журнал общей …, 2018 - elibrary.ru
Реакцией тетраэтилдиамидохлорфосфата с N-Boc-защищенным 1-(α-аминобензил)-2-нафтолом (основанием Бетти) получен продукт О-фосфорилирования фенольной ОН-…
Number of citations: 0 elibrary.ru

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